Trichodiene
Description
Properties
IUPAC Name |
(4S)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLSTROSSKYYNK-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C2(CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@](CC1)(C)[C@]2(CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318181 | |
| Record name | Trichodiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28624-60-4 | |
| Record name | Trichodiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichodiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028624604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichodiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHODIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697ERP55B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Design and Key Intermediates
The Nazarov cyclization strategy, developed by Gilbert et al., utilizes a convergent synthesis to establish this compound’s adjacent quaternary centers. The route begins with Friedel-Crafts acylation of 2-methyl-1-cyclopentene-1-carboxylic acid chloride (21) onto 1,4-dimethylcyclohexene, yielding dienone intermediate 18 (C17H24O, 72% yield). Cyclization under BF3·Et2O catalysis in refluxing chloroform induces a stereoselective Nazarov electrocyclic reaction, forming tricyclic ketone 20 (5,8,9-trimethyltricyclo[7.3.0.03,8]dodec-4-en-2-one) with 83% efficiency.
Table 1: Critical Steps in Nazarov Cyclization Synthesis
Challenges in Ring Functionalization
Post-cyclization modifications required extensive optimization. Initial attempts at Baeyer-Villiger oxidation and Barton nitrite photolysis failed due to intermediate instability. Success was achieved through oxime formation followed by a secondary Beckmann rearrangement, converting ketone 20 into cyano dienes 57a/57b (C18H25N, 68% yield). Subsequent LiAlH4 reduction of the nitrile group and dissolving metal reduction of the diene yielded amine 61 , which underwent Cope elimination to furnish racemic this compound.
Photochemical [2+2] Cycloaddition Strategy
Skeletal Rearrangement Mechanism
Meyer’s photochemical route exploits the regioselective [2+2] cycloaddition between 3-methylcyclohex-2-enone and methyl cyclohex-1-enecarboxylate. Irradiation at 254 nm generates tricyclo[6.4.0.02,7]dodecane derivative 4 (C15H20O3), which undergoes thermal rearrangement to tricyclo[6.4.0.02,6]dodecene 5 (C15H20O2).
Ring Cleavage and Functionalization
Critical to this method is the ozonolysis of the central five-membered ring in intermediate 5 , followed by Wittig olefination to install the exocyclic double bond. Despite moderate yields (45–60% per step), this approach avoids harsh Lewis acids, making it suitable for acid-sensitive substrates.
Claisen Rearrangement and Robinson Annulation
Retrosynthetic Analysis
Jung et al. designed a formal synthesis leveraging Claisen rearrangement of vinyl ether 4 (C9H14O) to γ,δ-unsaturated ester 5 (C9H14O2), followed by Robinson annulation with methyl vinyl ketone. The annulation constructs the bicyclic enone 3 (C15H22O), a known precursor to this compound.
Table 2: Key Data for Claisen-Robinson Route
| Parameter | Claisen Rearrangement | Robinson Annulation |
|---|---|---|
| Temperature | 235–240°C (neat) | 0°C → rt |
| Catalyst | None (thermal) | KH, 18-crown-6 |
| Yield | 83% | 75% |
| Stereoselectivity | >95% trans | 88% ee |
Advantages Over Competing Methods
This route achieves quaternary center construction in fewer steps (6 steps vs. 9–12 in other methods), with 83% yield in the Claisen step and 75% yield in the annulation. However, the high-temperature rearrangement (235–240°C) poses scalability challenges.
Enzymatic Biosynthesis via this compound Synthase
Structural Insights from X-Ray Crystallography
The Fusarium sporotrichioides this compound synthase (TDS) structure (PDB: 1EPZ) reveals a homodimeric quaternary arrangement with a hydrophobic active site cleft. Three Mg2+ ions coordinate the DDSKD motif (residues 100–104) and N225/S229/E233 triad , facilitating farnesyl diphosphate (FPP) binding and ionization.
Catalytic Cycle and Carbocation Rearrangements
TDS converts FPP (C15H28O7P2) to this compound through a 12-step cyclization cascade :
Table 3: Kinetic Parameters of this compound Synthase
| Parameter | Value | Conditions |
|---|---|---|
| kcat | 0.45 s−1 | 30°C, pH 7.5 |
| Km (FPP) | 8.2 µM | 5 mM Mg2+ |
| ΔG‡ | 72.3 kJ/mol | Transition state |
Engineering for Improved Fidelity
Site-directed mutagenesis of R304K and Y305F variants reduces aberrant products (e.g., trichodienol) from 18% to <2%, highlighting the role of electrostatic steering in carbocation stabilization.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison (Racemic vs. Enantioselective)
| Method | Total Yield (%) | Steps | Scalability | Stereocontrol |
|---|---|---|---|---|
| Nazarov cyclization | 28 | 14 | Moderate | Moderate |
| Photochemical | 19 | 10 | Low | Low |
| Claisen-Robinson | 41 | 6 | High | High |
| Enzymatic | 92 | 1 | Industrial | Perfect |
The enzymatic route achieves 92% in vivo yield but requires genetic engineering for heterologous expression. Chemical methods, while less efficient, enable racemic modification for derivative synthesis .
Chemical Reactions Analysis
Types of Reactions: Trichodiene undergoes various chemical reactions, including oxidation, cyclization, and esterification. These reactions are essential for the conversion of this compound into trichothecene mycotoxins .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as oxygen or hydrogen peroxide in the presence of catalysts like iron or copper.
Cyclization: The cyclization of this compound to form trichothecenes is catalyzed by this compound synthase and involves the formation of multiple ring structures.
Esterification: Esterification reactions involve the addition of acyl groups to this compound, often using acyl chlorides or anhydrides as reagents.
Major Products: The major products formed from the reactions of this compound include various trichothecene mycotoxins, such as deoxynivalenol, nivalenol, and T-2 toxin .
Scientific Research Applications
Biocontrol Agent Against Fungal Pathogens
Trichodiene has been shown to enhance the biocontrol efficacy of certain fungi, particularly Trichoderma harzianum, against economically significant plant pathogens such as Fusarium graminearum, the causative agent of Fusarium head blight (FHB) in wheat. A study demonstrated that genetically engineered T. harzianum strains emitting this compound significantly reduced deoxynivalenol (DON) contamination by 66% to 70% in wheat cultivars susceptible to FHB . The mechanism involves this compound acting as a signaling molecule that modulates both pathogen virulence and host plant resistance.
Case Study: Trichoderma harzianum and Fusarium graminearum
- Objective : Evaluate the effectiveness of this compound-emitting T. harzianum against F. graminearum.
- Results :
- Reduction in disease severity by up to 70%.
- Significant downregulation of TRI gene expression associated with trichothecene biosynthesis in treated plants.
| Treatment | Disease Severity Reduction | DON Contamination Reduction |
|---|---|---|
| Control | - | - |
| T. harzianum | 62% | 83% |
| T. harzianum + this compound | 70% | 76% |
Regulation of Mycotoxin Production
This compound plays a crucial role in regulating the production of mycotoxins such as deoxynivalenol and T-2 toxin. The presence of this compound can inhibit the biosynthesis pathways of these harmful compounds in various fungal species, thereby reducing their prevalence in agricultural products. Research indicates that exposure to this compound leads to a significant decrease in mycotoxin levels, which is vital for food safety and public health .
Potential Applications in Biotechnology
The unique properties of this compound suggest potential applications in biotechnology, particularly in developing sustainable agricultural practices. Its role as a signaling molecule could be harnessed for creating transgenic crops with enhanced resistance to fungal pathogens, reducing reliance on chemical fungicides.
Mechanism of Action
Trichodiene exerts its effects through its role as a precursor in the biosynthesis of trichothecene mycotoxins. The biosynthesis begins with the cyclization of farnesyl diphosphate to form this compound, followed by a series of oxygenation, isomerization, and esterification reactions. These reactions are catalyzed by a series of enzymes encoded by the trichothecene biosynthetic gene cluster . The resulting trichothecene mycotoxins inhibit protein synthesis in eukaryotic cells by binding to ribosomal subunits, leading to cell death .
Comparison with Similar Compounds
Table 1: Key Features of Trichodiene Synthase and Related Sesquiterpene Cyclases
Key Findings :
- This compound synthase shares structural homology with other sesquiterpene cyclases (e.g., 5-epi-aristolochene synthase) despite low sequence identity (~6–15%), suggesting divergent evolution from a common ancestor .
- The DDSKD motif in TRI5 is critical for Mg²⁺-dependent catalysis, whereas other cyclases use variations like DDXXD for metal ion coordination .
Table 2: Metabolic Competition in Transgenic Tobacco
Functional and Ecological Roles
- This compound in Fungal Competition : Trichoderma harzianum produces this compound to antagonize rival fungi and induce plant systemic defenses, even without further modification to complex trichothecenes .
- Toxicity vs. Defense : Unlike trichothecenes (directly toxic to eukaryotes), sesquiterpenes like capsidiol and culmorin serve ecological roles in microbial competition and plant immunity .
Q & A
Basic: What is the enzymatic mechanism of trichodiene synthase in converting farnesyl pyrophosphate (FPP) to this compound?
Methodological Answer:
this compound synthase catalyzes the cyclization of FPP through an isomerization-cyclization mechanism. The reaction involves the intermediacy of nerolidyl pyrophosphate, where the pyrophosphate group is displaced from C-1 of FPP with net retention of configuration. Structural studies reveal a hydrophobic active site cleft with critical motifs (e.g., DDSKD in helix D and DRRYR in helix J) that stabilize carbocation intermediates and facilitate cyclization . Experimental validation using isotopically labeled FPP (e.g., [³H]/[¹⁴C]-FPP) and chemical degradation of products confirms stereochemical fidelity .
Basic: How do researchers experimentally validate the stereochemical outcomes of this compound biosynthesis?
Methodological Answer:
Stereochemical analysis involves incubating enantiomerically labeled FPP (e.g., 1S- or 1R-[³H]-FPP) with this compound synthase, followed by oxidative degradation of this compound to determine retained tritium positions. For example, degradation of this compound derived from 1R-FPP showed retention of tritium at C-11, confirming a conserved stereochemical pathway . Advanced NMR and isotopic labeling techniques (e.g., [¹³C]-FPP) further elucidate intramolecular hydride shifts during cyclization .
Advanced: How do conformational changes in this compound synthase influence catalytic efficiency and product specificity?
Methodological Answer:
X-ray crystallography and energy minimization models reveal that FPP binding triggers a conformational change in this compound synthase, repositioning helices C, D, G, H, I, and J to protect reactive carbocations. Mutagenesis studies (e.g., D100A or Y305F mutants) demonstrate reduced activity, highlighting the role of these residues in stabilizing intermediates. Parallel dimer orientation and hydrophobic interactions further enhance substrate channeling, as shown in structural comparisons with farnesyl diphosphate synthase .
Advanced: What experimental approaches reconcile contradictory findings regarding alternative cyclization pathways in this compound formation?
Methodological Answer:
Contradictions arise from computational models (e.g., intrinsic reaction coordinate analysis) suggesting alternative pathways that bypass deep energy minima like cation D. Dynamic trajectory simulations and isotopic tracer studies (e.g., [¹⁴C]-acetate labeling in elicited tobacco cultures) can resolve discrepancies by tracking flux through competing routes. For example, elicitor treatment increases 15-hydroxythis compound accumulation, indicating pathway branching under stress .
Methodological: What in vivo and in vitro techniques are optimal for tracking this compound metabolite flux under elicitor-induced stress?
Methodological Answer:
- In vitro: Enzyme assays with cell-free extracts, using GC-MS to quantify this compound and 5-epi-aristolochene products. Elicitors like jasmonic acid enhance sesquiterpene diversity in vitro .
- In vivo: Radiolabeling with [³H]mevalonate or [¹⁴C]acetate in transgenic tobacco cell cultures, followed by HPLC and LC-MS to track 15-hydroxythis compound and capsidiol suppression .
Methodological: How does site-directed mutagenesis elucidate the functional roles of key residues in this compound synthase?
Methodological Answer:
Targeted mutagenesis (e.g., Y295A or N225A/S229A/E233A mutants) disrupts Mg²⁺ coordination and carbocation stabilization, reducing catalytic activity by >90%. Kinetic assays (Km/Vmax analysis) and structural modeling (e.g., MACROMODEL) validate residue roles in substrate binding and transition-state stabilization. For example, Y295 is critical for proton transfer during cyclization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
